molecular formula C32H64O2 B1604637 Ethyl triacontanoate CAS No. 7505-12-6

Ethyl triacontanoate

Cat. No. B1604637
CAS RN: 7505-12-6
M. Wt: 480.8 g/mol
InChI Key: IPUBNDNLVZUJAA-UHFFFAOYSA-N
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Description

Ethyl triacontanoate, also known as Melissic acid ethyl ester, is a chemical compound with the molecular formula C32H64O2 . It has an average mass of 480.849 Da and a monoisotopic mass of 480.490631 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain with 32 carbon atoms, 64 hydrogen atoms, and 2 oxygen atoms . The structure includes a total of 97 bonds, 33 non-H bonds, 1 multiple bond, 30 rotatable bonds, 1 double bond, and 1 ester .


Physical And Chemical Properties Analysis

This compound has a melting point of 67-69 °C . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources .

properties

IUPAC Name

ethyl triacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBNDNLVZUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226015
Record name Ethyl triacontanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7505-12-6
Record name Ethyl triacontanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7505-12-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl triacontanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The acid chloride of 1-triacontanoic acid is converted to the ester by adding methanol or ethanol and stirring for 1/2 to 1 hour. The alcohol was evaporated on a rotary evaporator leaving ethyl-1-triacontanoate. The ester is then reacted in a pressure vessel under about 250 atmospheres of hydrogen in the presence of a powdered copper chromite catalyst for about 12 hours at 250° C. to produce 1-triacontanol. One part of catalyst is present for every 5 to 10 parts of ester.
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